Capillone
Description
Historical Overview of Polyacetylene Compound Research
The study of polyacetylenes has a rich history that predates the formal characterization of many of its members. The first isolation of a natural product containing a carbon-carbon triple bond, dehydromatricaria ester, occurred in 1826, although its acetylenic nature was not confirmed at the time. nih.gov It wasn't until 1892 that tariric acid was definitively characterized as an acetylenic compound. nih.gov
The mid-20th century marked a significant acceleration in polyacetylene research. A pivotal moment came in 1958 when Giulio Natta first synthesized linear polyacetylene. wikipedia.orgresearchgate.net However, the initial product was an intractable black powder, which limited further interest. wikipedia.org A major breakthrough occurred in the 1970s with the work of Hideki Shirakawa, Alan Heeger, and Alan MacDiarmid. They discovered that polyacetylene, when doped, exhibited high electrical conductivity, a finding that launched the field of organic conductive polymers and earned them the Nobel Prize in Chemistry in 2000. wikipedia.orgresearchgate.netmdpi.com
Isotopic tracer experiments conducted between 1960 and 1990 were crucial in demonstrating that the majority of natural polyacetylenes are derived from fatty acid and polyketide precursors. nih.gov The last few decades have seen rapid advancements in understanding the biosynthesis of these compounds, driven by the cloning and characterization of the genes responsible for their production in various organisms. nih.gov
Significance of Capillone within Natural Product Chemistry
Natural products have historically been a vital source of new medicines and chemical probes. nih.govrsc.orgresearchgate.net this compound holds a significant place within this field as a bioactive constituent of several medicinal plants, most notably Artemisia capillaris. nih.govresearchgate.net This plant has a long history of use in traditional Asian medicine for treating liver diseases. nih.govu-tokai.ac.jp
The isolation and structural elucidation of this compound and related polyacetylenes from Artemisia species have been important for understanding the chemical basis of their traditional medicinal uses. researchgate.netuni-plovdiv.bg this compound is one of several active compounds, including capillin (B1212586), capillarin, and scoparone, that have been identified from Artemisia capillaris. nih.gov The presence of these compounds has spurred further investigation into their pharmacological properties. nih.govresearchgate.net
The study of this compound contributes to the broader understanding of the chemical diversity and ecological roles of polyacetylenes in plants. nih.gov These compounds are often unstable, which has historically presented challenges for their isolation and characterization. nih.gov
Scope of Academic Inquiry into this compound: From Biosynthesis to Biological Mechanisms
Academic research on this compound encompasses its chemical synthesis, biosynthesis, and the molecular mechanisms underlying its biological activities. While the general biosynthetic pathway of polyacetylenes from fatty acids and polyketides is known, the specific enzymatic steps leading to this compound are still an area of active investigation. nih.govresearchgate.net The elucidation of these pathways is crucial for potentially producing these compounds through biotechnological methods. cas.cnijournals.cn
A significant portion of the research on this compound has focused on its biological effects. Studies have demonstrated a range of activities, as detailed in the table below.
| Biological Activity | Research Findings |
| Anti-inflammatory | This compound has been shown to possess anti-inflammatory properties. nih.govuni-plovdiv.bg Research suggests these effects may be mediated through the regulation of inflammatory signaling pathways. koreascience.krkoreascience.kr |
| Hepatoprotective | As a constituent of Artemisia capillaris, which is used for liver ailments, this compound is studied for its potential to protect liver cells. nih.govuni-plovdiv.bg |
| Choleretic | This compound is among the compounds in Artemisia capillaris that have been reported to increase bile secretion. nih.govu-tokai.ac.jp |
| Antifungal | Research has indicated that this compound exhibits antifungal activity against certain fungal species. researchgate.net |
The investigation into the mechanisms of action of this compound is ongoing. For instance, its anti-inflammatory effects are being explored at the molecular level to identify the specific cellular targets and signaling pathways it modulates. koreascience.krkoreascience.kr Understanding these mechanisms is key to validating the therapeutic potential of this natural product.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2E,4E)-1-phenylhexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H12O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2-10H,1H3/b3-2+,10-5+ |
InChI Key |
GHNBEBDYYSVNEK-XPQLPGEHSA-N |
SMILES |
CC=CC=CC(=O)C1=CC=CC=C1 |
Isomeric SMILES |
C/C=C/C=C/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=CC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Natural Occurrence and Bio Discovery of Capillone
Botanical Sources and Phytochemical Investigations
Phytochemical investigations of various plant species have led to the identification and isolation of capillone. These studies often involve techniques such as chromatography and spectroscopic analysis to identify and elucidate the structures of the compounds present in plant extracts. researchgate.netresearchgate.net
Artemisia capillaris, commonly known as Yin Chen Hao or fragrant wormwood, is a significant botanical source of this compound. 1stchineseherbs.comuni-plovdiv.bg This plant has a long history of use in traditional medicine. frontiersin.orgu-tokai.ac.jp Phytochemical studies on Artemisia capillaris have consistently reported the presence of this compound among its constituents. researchgate.net1stchineseherbs.comuni-plovdiv.bg
Research has involved the isolation of compounds from extracts of Artemisia capillaris using methods such as repeated silica (B1680970) gel column chromatography. researchgate.net The structures of isolated compounds, including this compound, are then determined based on spectral analysis. researchgate.net
Several studies have highlighted the presence of this compound alongside other related compounds like capillin (B1212586) and capillene (B1229787) in Artemisia capillaris. researchgate.net1stchineseherbs.com
Here is a table summarizing some compounds isolated from Artemisia capillaris as reported in one study:
| Compound Name | Identification Status in this Plant (as per source) |
| This compound | Isolated and identified |
| Capillin | Isolated and identified |
| Jaceosidin | Isolated and identified for the first time |
| Chrysoeriol | Isolated and identified for the first time |
| Arcapillin | Isolated and identified |
| Luteolin | Isolated and identified for the first time |
| Chrysoeriol-7-O-β-D-glucopyranoside | Isolated and identified for the first time |
| Cacticin | Isolated and identified |
| Isorhamnetin-3-O-β-D-glucopyranoside | Isolated and identified for the first time |
| Quercetin-7-O-α-L-rhamnopyranoside | Isolated and identified for the first time |
| Hyperin | Isolated and identified |
| n-butyl-β-D-fructopyranoside | Isolated and identified for the first time |
Note: This table is based on findings from a specific study on Artemisia scoparia where this compound was identified, and the study also references compounds in A. capillaris. researchgate.net
Beyond Artemisia capillaris, this compound has also been identified in Saururus chinensis (san bai cao), a perennial herb found in East Asia. efloras.orgpeerj.com Phytochemical investigations of Saururus chinensis have revealed a variety of compounds, and some studies indicate the presence of this compound among them. cqvip.com
While Artemisia species, particularly A. capillaris and A. scoparia, appear to be the most frequently cited sources of this compound in the provided search results, the identification in Saururus chinensis indicates a broader natural distribution across different plant families. researchgate.netresearchgate.netcqvip.com
Polyacetylene compounds, a class that includes compounds structurally related to this compound, are widely distributed in nature, found in plants, fungi, microorganisms, and marine invertebrates. researchgate.netresearchgate.net While this compound itself is an acetophenone (B1666503) with a dienone structure, its co-occurrence with polyacetylenes in Artemisia suggests potential related biosynthetic pathways. researchgate.net
Ecological and Biological Roles of this compound in Source Organisms
The ecological and biological roles of this compound within its source organisms, such as Artemisia capillaris and Saururus chinensis, are areas of ongoing research. Plants produce a vast array of secondary metabolites, which often play crucial roles in their interactions with the environment and in their defense mechanisms. europa.eufrontiersin.org
Secondary metabolites in plants can serve various ecological functions, including defense against herbivores and pathogens, attraction of pollinators, and allelopathy (inhibition of growth of nearby plants). frontiersin.orgbio4climate.orgnih.gov They can also contribute to a plant's adaptation to its specific environmental conditions. frontiersin.org
While the specific ecological role of this compound has not been explicitly detailed in the provided search results, the presence of various bioactive compounds, including polyacetylenes and flavonoids, in Artemisia species suggests that these compounds likely contribute to the plant's survival and interactions within its ecosystem. researchgate.netuni-plovdiv.bgresearchgate.net For instance, polyacetylenes found in Asteraceae species exhibit various biological activities, such as antimicrobial and antifungal properties, which could serve a protective function for the plant. researchgate.netresearchgate.net
Further research is needed to fully elucidate the specific ecological and biological functions of this compound within Artemisia capillaris, Saururus chinensis, and other species where it may be found.
Biosynthetic Pathways of Capillone
Polyacetylene Precursors and Biogenetic Origins
Naturally occurring polyacetylenes, including the aromatic acetylenes found in Artemisia species like Capillone, are predominantly derived from fatty acids researchgate.netnih.govlipidmaps.orgnih.gov. Studies indicate that C18-crepenynic acid serves as an initial monoacetylenic precursor in the biosynthesis of polyacetylenes within the Asteraceae family researchgate.netnih.gov. Long-chain fatty acids, specifically those with 16 and 18 carbon atoms, are considered essential for the initial stages of this biosynthetic process nih.gov.
A key intermediate in the biosynthesis of aromatic acetylenes detected in Artemisia and the Anthemideae tribe is a linear C13-triyne-enoic precursor researchgate.netnih.gov. This precursor undergoes subsequent transformations to yield the diverse array of aromatic acetylenes observed in these plants researchgate.netnih.gov. While this compound is a C12 phenyl-diyne, it shares a common biogenetic origin with C13-isocoumarins like capillarin, both stemming from this C13 precursor nih.gov. For related polyacetylenes of the dehydrofalcarinol (B1252726) type (C17), beta-hydroxyoleic acid has been proposed as a biosynthetic precursor researchgate.net.
Enzymatic Transformations in this compound Biosynthesis
The introduction of triple bonds into fatty acid chains, a hallmark of polyacetylene biosynthesis, is catalyzed by specific desaturase and acetylenase enzymes researchgate.netnih.gov. These enzymes facilitate successive desaturation steps, leading to the formation of compounds containing conjugated triple bonds researchgate.netnih.gov.
Further diversification of these fatty acid-derived intermediates occurs through enzymatic oxidative chain-shortening processes, resulting in the formation of C14 or C13 intermediates nih.gov. The biosynthesis of aromatic acetylenes, including this compound, involves proposed steps such as beta-oxidation followed by a "Michael addition" researchgate.netnih.gov. This sequence is thought to lead to the formation of a cyclized ketoester, which is then converted into an aromatic intermediate researchgate.netnih.gov. This aromatic ester serves as a precursor for both phenyl-diynes and isocoumarins researchgate.netnih.gov. While specific enzymes directly responsible for each step in this compound biosynthesis are not extensively detailed in the provided information, the general enzymatic machinery in polyacetylene pathways involves desaturases, acetylenases, and enzymes facilitating oxidative cleavage and cyclization researchgate.netnih.govnih.gov. Enzyme-mediated cascade reactions are recognized as significant processes in the biosynthesis of secondary metabolites and natural products scitoys.comh-its.org.
Comparative Biosynthesis of this compound and Related Polyacetylenes
The biosynthesis of polyacetylenes in Artemisia exhibits distinct biogenetic trends. The co-occurrence of the dehydrofalcarinol type (C17 polyacetylenes) and the aromatic capillen-isocoumarin type (which includes this compound and related C13 isocoumarins) is a characteristic feature that helps differentiate species within the Artemisia genus researchgate.netnih.gov. This suggests a shared, albeit diverging, biosynthetic origin for these two major classes of polyacetylenes researchgate.netnih.gov.
Within the aromatic acetylene (B1199291) group, different Artemisia species demonstrate varying tendencies in accumulating either the C12 phenyl-diynes (capillens, including this compound) or the structurally related C13-isocoumarins (such as capillarin) nih.gov. Both types are understood to be derived from a common linear C13-triyne-enoic precursor researchgate.netnih.gov. This highlights how subtle differences in enzymatic activity or regulation can lead to the production of different end-products from a common intermediate within the same plant genus nih.gov.
Proposed Biogenetic Mechanisms of Aromatic Acetylenes
The proposed biogenetic mechanism for the formation of aromatic acetylenes in Artemisia commences with a linear C13-triyne-enoic precursor researchgate.netnih.gov. This precursor is hypothesized to undergo a series of transformations, including beta-oxidation and an intramolecular Michael addition reaction researchgate.netnih.gov. This sequence facilitates the cyclization of the aliphatic chain, leading to the formation of a cyclized ketoester intermediate researchgate.netnih.gov.
Chemical Synthesis and Analog Generation of Capillone
Total Synthesis Approaches to Capillone
Total synthesis routes for this compound aim to build the complete molecular structure from simpler precursors. These strategies often leverage specific reactions to form the carbon skeleton and introduce the necessary functional groups and unsaturation.
Strategies Utilizing Alkynyl Alcohol Isomerization
One strategy for synthesizing conjugated dienones, including this compound, involves the isomerization of alkynyl alcohols. This transformation rearranges the triple bond and a hydroxyl group into a conjugated carbonyl system. Palladium catalysts, such as Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand or a Pd(0) complex with acetic acid, have been shown to effect the isomerization of 2-alkyn-1-ones to dienones with high chemoselectivity. acs.org This method is illustrated with examples including this compound. acs.org The process is thought to involve a hydridopalladium acetate (B1210297) as the active catalyst. acs.org While isomerization of primary alkynyl alcohols is not reversible under optimized conditions, α,β-unsaturated ketones can be susceptible to deconjugation. acs.org
Another approach involves the palladium-catalyzed long-range isomerization of alkynyl alcohols, which can provide access to α,β-unsaturated aldehydes and ketones. acs.orgnih.gov This method is effective for precursors with aryl, heteroaryl, or alkyl substituents. acs.orgnih.gov The isomerization can involve the migration of both π-components of the carbon-carbon triple bond over several methylene (B1212753) units. acs.orgnih.gov Experiments support the idea that allenes and dienyl alcohols are intermediates in this process, likely proceeding through iterative migratory insertion/β-hydride elimination sequences. acs.orgnih.gov
Ruthenium-Catalyzed Stereoselective Isomerization of Ynones
Ruthenium catalysts have proven effective in the stereoselective isomerization of α,β-ynones to (E,E)-α,β:γ,δ-dienones. researchgate.netresearchgate.netresearchgate.net This method provides a stereoselective route to conjugated dienones, including natural products like this compound. researchgate.netresearchgate.netresearchgate.net Catalytic amounts of ruthenium complexes, such as RuH₂(PPh₃)₄-Bu₃P or RuCl₂(PPh₃)₃-Ph₃P, in benzene (B151609) at elevated temperatures (35-80°C) can achieve high yields and stereoselectivity. acs.orgresearchgate.netresearchgate.net This approach offers an experimentally simple and economically feasible synthesis of (E,E)-dienones compared to methods like the Wittig-Horner-Wadsworth-Emmons reaction. researchgate.net Ruthenium catalysts are versatile in organic synthesis, known for their activity in various reactions including isomerization. alfachemic.com RuCl₂(PPh₃)₃ has also been used for the stereoselective isomerization in the synthesis of this compound. ub.edu
Regiospecific and Chemoselective Aldol (B89426) Synthesis Routes
Aldol reactions are fundamental carbon-carbon bond-forming transformations in organic synthesis. nih.govorganic-chemistry.orglibretexts.org They involve the reaction of an enolate of an aldehyde or ketone with the carbonyl of another molecule to form a β-hydroxy aldehyde or ketone. organic-chemistry.orglibretexts.org Achieving high regioselectivity and chemoselectivity in aldol reactions, particularly when dealing with different carbonyl groups, can be challenging with conventional methods that often require strong bases. nih.govorganic-chemistry.org
Novel strategies, such as synergistic gold/iron catalysis, have been developed to promote alkyne hydration and sequential aldol addition under mild conditions, achieving excellent regioselectivity and high efficiency. nih.gov This approach utilizes alkynes as ketone surrogates. nih.gov The regioselectivity in such reactions can lead to the formation of kinetic enolate addition products. nih.gov While the direct application of these specific gold/iron catalyzed aldol routes to this compound synthesis is not explicitly detailed in the provided snippets, aldol methodologies, known for their ability to form carbon-carbon bonds adjacent to carbonyls, represent a class of reactions potentially applicable to constructing portions of the this compound structure in a regioselective manner. Chemoselective reactions, where a catalyst or reagent preferentially reacts with one functional group over others, are crucial in complex molecule synthesis. nih.gov Chromium-catalyzed cross-coupling of methyl ketones with cyclic ketones, for instance, has demonstrated high chemoselectivity and regioselectivity in forming single-crossed aldol condensation products. nih.gov
Development of this compound Analogs and Derivatives
The development of analogs and derivatives of natural products like this compound is a common practice in chemical research to explore variations in biological activity or to improve properties. This involves synthetic modifications to the core structure.
Synthetic Modifications for Targeted Research Applications
Synthetic modifications to natural products and other organic compounds are undertaken to create analogs and derivatives with potentially altered or enhanced properties for targeted research applications. mdpi.comnih.govresearchgate.net This can involve introducing different substituents, altering the saturation or unsaturation pattern, or modifying functional groups. For example, the synthesis of chalcone (B49325) derivatives with antibacterial or antifungal activity involves modifications to the chalcone core structure. researchgate.net Similarly, heterocyclic derivatives of compounds like totarol (B1681349) have been synthesized to explore antimicrobial activity. nih.gov The synthesis of analogs allows for structure-activity relationship studies to understand how changes in chemical structure impact biological effects or other properties. mdpi.com While specific examples of targeted research applications for this compound analogs are not detailed in the provided information, the general principle of synthetic modification for exploring research applications applies.
Stereochemical Control in this compound Synthesis
Stereochemical control, the ability to selectively produce a desired stereoisomer, is a critical aspect of organic synthesis, particularly for complex molecules and natural products. fiveable.merijournals.comrsc.org The stereochemistry of a molecule can significantly influence its biological activity, physical properties, and reactivity. fiveable.me In the synthesis of this compound, which contains double bonds capable of E/Z isomerism, controlling the stereochemical outcome is important to obtain the desired form.
Strategies for achieving stereochemical control include the use of stereoselective reactions, chiral catalysts, chiral auxiliaries, and careful control of reaction conditions such as temperature and solvent. fiveable.merijournals.comyoutube.com The ruthenium-catalyzed isomerization of α,β-ynones to (E,E)-α,β:γ,δ-dienones, as discussed earlier, is an example of a stereoselective approach used in this compound synthesis, specifically yielding the (E,E) isomer. researchgate.netresearchgate.netresearchgate.net Substrate stereochemical control, where existing stereochemistry in a molecule influences the outcome of a reaction, and auxiliary stereochemical control, where a temporary chiral group is introduced, are also established strategies in organic synthesis. youtube.com
Investigation of Capillone S Biological Activities and Mechanistic Effects in Experimental Models
Antimicrobial Activity Studies (e.g., Antifungal, Antibacterial)
Studies have indicated that Capillone possesses antimicrobial properties. It has been listed among metabolites exhibiting biological activity, including antifungal and antimicrobial effects. researchgate.net While specific detailed studies focusing solely on this compound's antimicrobial mechanisms are limited in the provided search results, its presence in extracts known for such activities suggests a potential contribution. Artemisia capillaris, from which this compound is isolated, is traditionally recognized for various medicinal uses, including those related to infections. nih.govresearchgate.net
Anti-inflammatory Investigations
This compound, as a constituent of Artemisia capillaris, has been implicated in anti-inflammatory activities. nih.govuni-plovdiv.bg The anti-inflammatory effects of A. capillaris and its constituents have been studied in various models. nih.gov
Modulation of Inflammatory Cytokine Production in Cellular Systems (e.g., RAW 264.7 cells)
Research on Artemisia capillaris extract, which contains this compound, has demonstrated the modulation of inflammatory cytokine production in cellular systems. Studies using LPS-treated RAW 264.7 macrophage cell lines observed increases in cytokine production, such as IL-1β, IL-6, and IL-18, at the mRNA level. Treatment with A. capillaris extract effectively decreased IL-1β protein in a dose-dependent manner, and IL-6 and IL-18 were reduced at a specific concentration. koreascience.kr A slight inhibition for TNF-alpha in terms of protein, but not mRNA level, was also obtained. koreascience.kr A. capillaris also suppressed the secretion of proinflammatory cytokines like interleukin- (IL-) 1β, IL-1α, IL-6, and IL-8 from HepG2, RAW 264.7 cells, and rat liver. nih.gov
Effects on Cyclooxygenase (COX) and Nitric Oxide Pathways
Investigations into the anti-inflammatory mechanisms of Artemisia capillaris and its components have included examining their effects on cyclooxygenase (COX) and nitric oxide (NO) pathways. Cyclooxygenase enzymes (COX-1 and COX-2) play a crucial role in the inflammatory response by regulating the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. mdpi.comnih.govwikipedia.org Nitric oxide is another key mediator in inflammatory processes. mdpi.com Studies have shown that cyclooxygenase- (COX-) 2 and nitric oxide were downregulated in HepG2, RAW 264.7, RGM-1, rat insulinoma, splenocytes, and liver cells treated with A. capillaris. nih.gov This suggests that this compound, as a component, may contribute to the anti-inflammatory effects by influencing these pathways.
Antitumor and Cytotoxic Activities in Cellular Lineages (e.g., SMMC-7721, HepG2, Huh-7, HeLa, mouse liver cells)
This compound has been investigated for its antitumor and cytotoxic activities in various cellular lineages. Artemisia capillaris and its constituents, including this compound, have shown antitumor activities. nih.govresearchgate.net Studies have reported that A. capillaris exhibited growth-inhibitory effects in several human hepatoma cell lines, such as SMMC-7721, HepG2, and Huh-7, as well as HeLa cells and mouse liver cells. nih.gov These effects are often linked to the induction of tumor cell apoptosis. nih.gov
Effects on Apoptotic Processes in Malignant Cell Models
Research indicates that this compound, as a component of Artemisia capillaris, influences apoptotic processes in malignant cell models. The growth-inhibitory effects observed in various cancer cell lines, including SMMC-7721, HepG2, Huh-7, HeLa, and mouse liver cells, are attributed to the induction of tumor cell apoptosis by A. capillaris extracts. nih.gov Apoptosis, or programmed cell death, is a key mechanism targeted in cancer therapy. nih.govfrontiersin.orgnih.gov While the search results highlight the effect of the extract, this compound is identified as one of the active constituents potentially responsible for inducing apoptosis in these malignant cell models. nih.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5315675 |
| Capillene (B1229787) | 3083613 |
| p-hydroxyacetophenone | 103 |
| β-sitosterol | 11000 |
| Scoparone | 8176 |
| Cirsimaritin | 165178 |
| Quercetin | 5280343 |
| Arcapillin | 14001963 |
| Capillin (B1212586) | 40195 |
| 6,7-dimethylesculetin | 6434109 |
| 6,7-dimethoxycoumarin | 10204 |
| Capillarin | 6434108 |
| 4′-methyl capillarisin | Not found in search results, likely a derivative of Capillarisin |
| Cirsilineol | 165179 |
| Capillarisin | 165177 |
| Artemisinin | 649020 |
| Chrysosplenol D | 179485 |
| Casticin | 135722324 |
| Arteanniun B | 119496 |
| Arteannuic acid | 107602 |
| Cynaropicrin | 6917959 |
| LPS (Lipopolysaccharide) | (Complex mixture, no single CID) |
| IL-1β (Interleukin-1β) | (Protein, no single CID) |
| IL-6 (Interleukin-6) | (Protein, no single CID) |
| IL-8 (Interleukin-8) | (Protein, no single CID) |
| IL-18 (Interleukin-18) | (Protein, no single CID) |
| TNF-alpha (Tumor Necrosis Factor-alpha) | (Protein, no single CID) |
| COX-1 (Cyclooxygenase-1) | (Protein, no single CID) |
| COX-2 (Cyclooxygenase-2) | (Protein, no single CID) |
| Nitric oxide (NO) | 145068 |
| Prostaglandins (PGs) | (Group of compounds, no single CID) |
| Thromboxanes (TXs) | (Group of compounds, no single CID) |
| Arachidonic acid | 444795 |
| p53 (TP53) | (Protein, no single CID) |
| Caspase 3 | (Protein, no single CID) |
| Caspase 7 | (Protein, no single CID) |
| PARP (Poly(ADP-ribose) polymerase) | (Protein, no single CID) |
| Bax (Bcl-2-associated X protein) | (Protein, no single CID) |
| Bcl-2 (B-cell lymphoma 2) | (Protein, no single CID) |
| TGF-β (Transforming Growth Factor beta) | (Protein, no single CID) |
| SMAD2 (SMAD family member 2) | (Protein, no single CID) |
| ERK1/2 (Extracellular signal-regulated kinases 1/2) | (Proteins, no single CID) |
| p38 MAPK (p38 mitogen-activated protein kinases) | (Proteins, no single CID) |
| JNK (c-Jun N-terminal kinases) | (Proteins, no single CID) |
| TRAIL (TNF-related apoptosis-inducing ligand) | (Protein, no single CID) |
| GTP (Guanosine-5'-triphosphate) | 705 |
| cGMP (Cyclic GMP) | 766 |
| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) | 5843 |
| Arginine | 6322 |
| Citrulline | 342 |
| Acetylcholine | 187 |
| PIP2 (Phosphatidylinositol 4,5-bisphosphate) | (Group of lipids, no single CID) |
| IP3 (Inositol trisphosphate) | 705 |
| DAG (Diacylglycerol) | (Group of lipids, no single CID) |
| Calmodulin | (Protein, no single CID) |
| Nitric oxide synthase (NOS) | (Enzyme, no single CID) |
| Guanylate cyclase | (Enzyme, no single CID) |
| Myosin light chain phosphatase | (Enzyme, no single CID) |
| MerTK (Mer tyrosine kinase) | (Protein, no single CID) |
| TG2 (Transglutaminase 2) | (Protein, no single CID) |
| CD36 (Cluster of Differentiation 36) | (Protein, no single CID) |
| IκB (Inhibitor of kappa B) | (Protein, no single CID) |
| NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) | (Protein complex, no single CID) |
| TLR4 (Toll-like receptor 4) | (Protein, no single CID) |
| MyD88 (Myeloid differentiation primary response 88) | (Protein, no single CID) |
| Hsp70 (Heat shock protein 70) | (Protein family, no single CID) |
| IL-10 (Interleukin-10) | (Protein, no single CID) |
| PGI2 (Prostaglandin I2) | 5280370 |
| PGF1α (Prostaglandin F1α) | 5280351 |
| LXA4 (Lipoxin A4) | 5280378 |
| PAF (Platelet-activating factor) | 447920 |
| STAT3 (Signal transducer and activator of transcription 3) | (Protein, no single CID) |
| IL-6R (Interleukin-6 receptor) | (Protein, no single CID) |
| Oncostatin M | (Protein, no single CID) |
| TB-Hsp70 (Tuberculosis Heat shock protein 70) | (Protein, no single CID) |
| MHC class II (Major histocompatibility complex class II) | (Protein complex, no single CID) |
| CD86 (Cluster of Differentiation 86) | (Protein, no single CID) |
| IFN-γ (Interferon gamma) | (Protein, no single CID) |
| ALP (Alkaline phosphatase) | (Enzyme, no single CID) |
| IAP (Intestinal alkaline phosphatase) | (Enzyme, no single CID) |
| ATP (Adenosine triphosphate) | 5950 |
| ADP (Adenosine diphosphate) | 6022 |
| AMP (Adenosine monophosphate) | 6035 |
| RelA/p65 (NF-κB subunit) | (Protein, no single CID) |
| TRVP6 (Transient Receptor Potential Cation Channel Subfamily V Member 6) | (Protein, no single CID) |
| BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl ester)) | 2316 |
| ZD-1839 (Gefitinib) | 123631 |
| Cisplatin | 27518 |
| Carboplatin | 36382 |
| Oxaliplatin | 104792 |
| Paclitaxel | 36314 |
| Docetaxel | 447943 |
| Doxorubicin | 31703 |
| Etoposide | 33423 |
| Topotecan | 60700 |
| Raltitrexed | 60710 |
| EGFR (Epidermal Growth Factor Receptor) | (Protein, no single CID) |
| TGF-alpha (Transforming Growth Factor alpha) | (Protein, no single CID) |
| OVCAR-3 (cell line) | (Cell line, no CID) |
| ZR-75-1 (cell line) | (Cell line, no CID) |
| MCF-10A ras (cell line) | (Cell line, no CID) |
| GEO (cell line) | (Cell line, no CID) |
| HT29 (cell line) | (Cell line, no CID) |
| HCT116 (cell line) | (Cell line, no CID) |
| DU-145 (cell line) | (Cell line, no CID) |
| DU-145/RC (cell line) | (Cell line, no CID) |
| U937 (cell line) | (Cell line, no CID) |
| Eol-1 (cell line) | (Cell line, no CID) |
| Jurkat T cells (cell line) | (Cell line, no CID) |
| Chang liver cells (cell line) | (Cell line, no CID) |
| MCF-7 (cell line) | (Cell line, no CID) |
| C33A (cell line) | (Cell line, no CID) |
| SW742 (cell line) | (Cell line, no CID) |
| MKN45 (cell line) | (Cell line, no CID) |
| HepG2 (cell line) | (Cell line, no CID) |
| Huh-7 (cell line) | (Cell line, no CID) |
| HeLa (cell line) | (Cell line, no CID) |
| SMMC-7721 (cell line) | (Cell line, no CID) |
| RINm5F (cell line) | (Cell line, no CID) |
| RGM-1 (cell line) | (Cell line, no CID) |
| 3T3-L1 (cell line) | (Cell line, no CID) |
| Vero (cell line) | (Cell line, no CID) |
Data Table Example (Illustrative, based on search result descriptions):
Table 1: Modulation of Cytokine Production by Artemisia capillaris Extract in RAW 264.7 Cells koreascience.kr
| Cytokine | Effect of A. capillaris Extract Treatment | Notes |
| IL-1β | Decreased protein level (dose-dependent) | |
| IL-6 | Reduced at 100 µg/ml concentration | |
| IL-18 | Reduced at 100 µg/ml concentration | |
| TNF-alpha | Slight inhibition of protein level at 100 µg/ml | No effect on mRNA level |
| NO | Decreased production |
Elucidation of Molecular and Cellular Mechanisms of Action
Studies have explored the mechanisms by which this compound exerts its biological effects at the molecular and cellular levels. These investigations have delved into its interactions with specific proteins and pathways involved in inflammation, matrix degradation, stress responses, and oxidative stress.
Nuclear Factor Kappa-Light-Chain Enhancer of Activated B-cells (NF-κB) Deactivation
Nuclear Factor Kappa-Light-Chain Enhancer of Activated B-cells (NF-κB) is a crucial transcription factor involved in regulating the expression of genes related to inflammation, immune responses, cell survival, and proliferation. wikipedia.orgnih.govsigmaaldrich.com Aberrant activation of NF-κB has been linked to various diseases, including inflammatory disorders and cancer. wikipedia.orgnih.govnih.gov
Research suggests that this compound may exert its anti-inflammatory effects, in part, by deactivating the NF-κB pathway. While the precise mechanisms of this compound's interaction with the NF-κB pathway require further detailed investigation, studies on related compounds and the NF-κB pathway itself provide context. The canonical NF-κB pathway is typically activated by stimuli that lead to the phosphorylation and degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. wikipedia.orgnih.gov This allows the activated NF-κB dimer (commonly p50/p65) to translocate to the nucleus and bind to DNA, initiating gene transcription. wikipedia.orgnih.gov Deactivation can involve the resynthesis of IκBα, which can re-enter the nucleus, bind to NF-κB, and export it back to the cytoplasm, or the degradation of nuclear p65. nih.gov
Studies on natural product inhibitors of NF-κB activation highlight various mechanisms, including the inhibition of IKK activity (which phosphorylates IκB), suppression of p65 nuclear translocation, and promotion of p65 degradation. sigmaaldrich.com Some compounds can also influence upstream signaling pathways that converge on NF-κB. sigmaaldrich.com Given that this compound is a natural compound, its NF-κB deactivation may involve one or a combination of these mechanisms, warranting specific research to pinpoint the exact molecular targets and interactions within the NF-κB signaling cascade.
Inhibition of Hyaluronan Degradation via HYBID/KIAA1199 Expression Modulation
Hyaluronan (HA) is a major component of the extracellular matrix, playing roles in structural support, cell signaling, and tissue regeneration. nih.govunige.ch The degradation of HA is a process involved in various physiological and pathological conditions, including inflammation and tissue remodeling. nih.govunige.ch Hyaluronan-binding protein involved in hyaluronan depolymerization (HYBID), also known as KIAA1199 or CEMIP, is a protein that plays a key role in the depolymerization of HA. nih.govunige.chsynabs.benih.gov Increased expression of HYBID has been associated with enhanced HA degradation and has been implicated in diseases such as arthritis and cancer progression. nih.govsynabs.benih.gov
Research indicates that this compound may inhibit hyaluronan degradation by modulating the expression of HYBID/KIAA1199. Studies on Artemisia capillaris, a plant from which this compound can be isolated, have shown that extracts can suppress the upregulation of HYBID expression induced by external stimuli. researchgate.net While these studies may focus on the plant extract as a whole or other compounds within it, the presence of this compound in Artemisia capillaris suggests its potential contribution to this inhibitory effect. researchgate.netnih.gov The modulation of HYBID expression by this compound could therefore represent a mechanism by which it influences extracellular matrix dynamics and associated cellular processes.
Investigation of JNK/Stress-Activated Protein Kinases (SAPK) Pathway Activation
The c-Jun N-terminal kinase (JNK), also known as Stress-Activated Protein Kinase (SAPK), is a member of the MAPK family that is activated by various environmental stresses, inflammatory cytokines, and growth factors. cellsignal.comufrgs.br The JNK/SAPK pathway plays a role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation. nih.gov
Investigations into the biological activities of compounds from Artemisia capillaris have sometimes involved the JNK/SAPK pathway. For instance, some studies on A. capillaris have explored its effects on apoptosis via the deactivation of phosphorylated JNK. nih.gov While this research pertains to the plant itself or other constituents, it highlights the relevance of the JNK/SAPK pathway in the context of compounds derived from this source.
Specific research directly detailing this compound's effect on the JNK/SAPK pathway is necessary to fully understand its mechanistic involvement. The activation or inhibition of this pathway by this compound could contribute to its observed biological effects in experimental models.
Antioxidant Mechanisms in Cellular and Non-Human In Vivo Contexts
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathogenesis of various diseases. mdpi.comfrontiersin.org Antioxidants play a crucial role in counteracting oxidative damage by scavenging free radicals, chelating metal ions, or modulating antioxidant enzyme systems. corconinternational.comxiahepublishing.com
This compound, like many natural compounds, is being investigated for its antioxidant properties. Studies on Artemisia capillaris have reported antioxidant effects, which could be attributed to various constituents, including this compound. nih.govresearchgate.net
Antioxidant mechanisms can operate through different modes, such as direct donation of electrons to free radicals (chain-breaking) or indirectly by enhancing the body's own antioxidant defense systems. corconinternational.comxiahepublishing.com In cellular contexts, antioxidants can protect against ROS-induced damage and influence signaling pathways affected by oxidative stress. mdpi.comfrontiersin.org In non-human in vivo models, antioxidant activity can be assessed by measuring markers of oxidative stress and the activity of antioxidant enzymes. xiahepublishing.com
Structure Activity Relationship Sar Studies of Capillone and Its Analogs
Methodological Frameworks for SAR Analysis
The analysis of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing essential insights for the optimization of lead compounds into clinical candidates. The methodological framework for SAR analysis typically involves an iterative cycle of chemical synthesis and biological testing. Initially, a "hit" compound, such as capillone, identified from screening assays, is selected. Subsequently, medicinal chemists design and synthesize a series of analogs with systematic modifications to the parent structure.
These modifications can include altering substituent groups, changing the size or shape of the carbon skeleton, introducing or removing functional groups, and modifying stereochemical features. The synthesized analogs are then subjected to a battery of biological assays to determine their potency, selectivity, and efficacy. The data generated from these assays are then analyzed to establish relationships between specific structural changes and the observed biological activity. This process allows researchers to build a qualitative understanding of the structural requirements for a desired pharmacological effect.
Identification of Pharmacophoric Features for Observed Biological Activities
A key objective of SAR studies is the identification of a pharmacophore, which is the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors and acceptors, charged groups, hydrophobic regions, and aromatic rings.
By comparing the structures of active and inactive analogs of a compound like this compound, researchers can deduce which features are critical for binding to the biological target and eliciting a response. For example, if the addition of a hydroxyl group at a particular position consistently increases activity, it might be identified as a key hydrogen bond donor in the pharmacophore. Conversely, the removal or modification of a feature that leads to a loss of activity would also be considered a critical component. Understanding the pharmacophore is instrumental in designing new molecules with improved activity and selectivity.
Impact of Structural Modifications on Efficacy in Experimental Systems
Modifications to functional groups can also impact the compound's binding affinity and intrinsic activity at its target. For example, replacing an ester with a more stable amide might improve the compound's metabolic stability and duration of action. The goal of these modifications is to enhance the desired therapeutic effects while minimizing off-target activities and toxicity. The data from these studies are often compiled into tables to visualize the trends and guide further optimization efforts.
Computational Approaches in SAR Modeling
In recent years, computational methods have become indispensable tools in SAR analysis, significantly accelerating the drug discovery process. These approaches, often referred to as in silico methods, can predict the biological activity of compounds before they are synthesized, thereby saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational technique that develops mathematical models to correlate the chemical structures of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs. Other computational methods include molecular docking, which predicts the binding orientation of a molecule to its target protein, and pharmacophore modeling, which can be used to screen large virtual libraries of compounds to identify potential new hits. These computational tools, when used in conjunction with experimental data, provide a powerful platform for the rational design of novel therapeutic agents.
Analytical Methodologies for Capillone Research
Application of Spectroscopic Techniques in Structural Elucidation (e.g., NMR, GC/MS)
The determination of Capillone's molecular structure is a critical step that relies heavily on the integration of multiple spectroscopic techniques. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly pivotal in this process. d-nb.info
The integration of data from both NMR and GC-MS, often supplemented by other techniques like Infrared (IR) spectroscopy, allows for a confident and complete structural elucidation of this compound. numberanalytics.com
Chromatographic Separations and Purification Methods
The isolation and purification of this compound from its natural sources or synthetic reaction mixtures are essential for obtaining a pure sample for structural analysis and further studies. nih.gov Chromatography is the cornerstone technique for this purpose, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. journalagent.com
Column Chromatography: This is a fundamental and widely used method for the purification of compounds like this compound. journalagent.com A solid adsorbent, such as silica (B1680970) gel or alumina, is packed into a column to act as the stationary phase. khanacademy.org A solution containing this compound is then passed through the column, followed by a solvent or a mixture of solvents (the mobile phase). khanacademy.org Based on its polarity and interactions with the stationary phase, this compound will move through the column at a different rate compared to other components in the mixture, allowing for its separation and collection. khanacademy.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient form of column chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles. researchgate.net This results in higher resolution and faster separation times. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode used for the purification of organic compounds like this compound. britannica.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a reaction or the fractions collected from column chromatography. journalagent.com A thin layer of adsorbent material is coated onto a plate. journalagent.com A small amount of the sample is spotted on the plate, which is then placed in a developing chamber with a solvent. The separation is based on the differential migration of the compounds up the plate. journalagent.com
Preparative Chromatography: Both column chromatography and HPLC can be scaled up for preparative purposes, where the goal is to isolate larger quantities of a pure compound. d-nb.info This involves using larger columns and processing larger volumes of the sample mixture.
The choice of chromatographic method and the specific conditions (e.g., stationary phase, mobile phase composition) are tailored to the properties of this compound and the nature of the mixture from which it is being isolated. bioanalysis-zone.com
Quantitative Analysis of this compound in Complex Biological and Natural Matrices
Accurately determining the concentration of this compound in complex samples, such as biological fluids or natural product extracts, is crucial for various research applications. nih.gov This requires analytical methods that are both sensitive and selective to distinguish this compound from a multitude of other interfering substances. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a preferred method for the quantitative analysis of organic compounds in complex matrices due to its high specificity and sensitivity. nih.gov The liquid chromatography component separates this compound from other matrix components. The tandem mass spectrometry then provides two levels of mass analysis. The first stage selects the molecular ion of this compound, and the second stage fragments this ion and detects a specific fragment ion. This multiple-reaction monitoring (MRM) approach significantly enhances selectivity and allows for accurate quantification even at very low concentrations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS can also be used for quantitative analysis. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument is set to detect only specific ions characteristic of this compound. This increases the sensitivity and allows for the quantification of the compound based on the intensity of these specific ion signals.
Sample Preparation: Prior to instrumental analysis, sample preparation is a critical step to remove interfering substances and concentrate the analyte. orientjchem.org Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to clean up the sample and isolate this compound from the complex matrix. orientjchem.org A well-designed sample preparation protocol is essential for achieving accurate and reliable quantitative results. orientjchem.org
The validation of these quantitative methods is also crucial and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable. coriolis-pharma.com
Development of Advanced Analytical Protocols for this compound Characterization
The ongoing advancement of analytical technology continually provides new and improved methods for the characterization of chemical compounds like this compound. The development of advanced analytical protocols aims to enhance the speed, sensitivity, and comprehensiveness of the analysis.
Hyphenated Techniques: The coupling of separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, is a cornerstone of modern analytical chemistry. news-medical.net The development of more sophisticated interfaces between techniques like ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) allows for even greater separation efficiency and more detailed structural information from complex mixtures. clariant.comresearchgate.net
Advanced NMR Methods: The development of new NMR pulse sequences and higher field strength magnets continues to push the boundaries of structural elucidation. These advancements can help to resolve complex spectra and provide more detailed insights into the three-dimensional structure and stereochemistry of this compound.
Chemometrics: The application of statistical and mathematical methods, known as chemometrics, to analytical data is becoming increasingly important. researchgate.net Chemometric tools can be used to analyze complex datasets from techniques like GC-MS and HPLC, helping to identify patterns, resolve co-eluting peaks, and extract more meaningful information from the raw data.
Miniaturization and Automation: There is a growing trend towards the miniaturization of analytical systems, such as the development of microfluidic devices ("lab-on-a-chip"). orientjchem.org These systems can perform separations and analyses on a very small scale, reducing sample and solvent consumption and potentially increasing analysis speed. Automation of sample preparation and analysis workflows also contributes to higher throughput and improved reproducibility. orientjchem.org
The continuous development of these advanced analytical protocols will undoubtedly lead to a more profound understanding of the chemical and physical properties of this compound.
Computational Chemistry and Theoretical Studies on Capillone
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for studying the mechanisms of organic reactions. mdpi.comrsc.org DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This allows for the elucidation of reaction pathways and the determination of rate-determining steps. bcrec.id
For a molecule like capillone, which contains a conjugated polyyne chain and a ketone functional group, DFT could be utilized to study various potential reactions. For instance, the mechanism of nucleophilic addition to the carbonyl carbon or to the triple bonds could be investigated. DFT calculations would involve optimizing the geometries of the reactants, the transition state, and the products for a proposed reaction. From these optimized geometries, the energies can be calculated to construct a reaction energy profile.
Hypothetical Application of DFT to a Reaction of this compound:
Consider the hypothetical Michael addition of a simple nucleophile, such as a methanethiolate (B1210775) anion (CH₃S⁻), to the α,β-unsaturated ketone system within a molecule structurally similar to this compound. DFT calculations could provide the following insights:
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants (this compound + CH₃S⁻) | 0.0 | Initial state of the separated reactants. |
| 2 | Transition State 1 (TS1) | +12.5 | Energy barrier for the nucleophilic attack on the β-carbon. |
| 3 | Intermediate 1 | -5.2 | Formation of a resonance-stabilized enolate intermediate. |
| 4 | Transition State 2 (TS2) | +8.7 | Energy barrier for the protonation of the enolate. |
| 5 | Product | -15.8 | Final product of the conjugate addition. |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations on a reaction mechanism involving a molecule with structural similarities to this compound.
Such a study would help in understanding the reactivity of the conjugated system in this compound and predicting the feasibility and outcome of various chemical transformations.
Molecular Modeling of this compound's Interactions with Biological Targets
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for studying the interactions between small molecules and biological macromolecules like proteins and nucleic acids. nih.govnih.gov These methods can predict the binding mode and affinity of a ligand to a target, providing insights into its potential biological activity. apeejay.edunih.gov
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.comukaazpublications.com For this compound, docking studies could be performed to screen for potential protein targets. This would involve computationally placing the this compound molecule into the binding sites of a library of proteins and scoring the interactions to identify the most likely targets.
Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the this compound-protein complex over time. nih.gov MD simulations provide a more detailed picture of the interactions and the stability of the complex, taking into account the flexibility of both the ligand and the target. nih.gov
Hypothetical Molecular Docking Results for this compound with Potential Protein Targets:
| Protein Target Family | Example Protein | Docking Score (kcal/mol) | Potential Interaction |
| Cyclooxygenases | COX-2 | -8.5 | Inhibition of inflammation |
| Lipoxygenases | 5-LOX | -7.9 | Anti-inflammatory activity |
| Cytochrome P450 enzymes | CYP3A4 | -9.1 | Potential for drug metabolism interactions |
| Tubulin | β-tubulin | -8.2 | Potential anticancer activity |
Note: The data in this table is hypothetical and illustrative. Actual docking scores would depend on the specific protein structures and docking software used. The potential interactions are based on the known activities of other natural polyynes.
These computational approaches could guide the experimental validation of this compound's biological targets and help in understanding its mechanism of action at a molecular level.
Prediction of Chemical Reactivity and Selectivity in Synthetic Pathways
Computational chemistry offers powerful tools for predicting the chemical reactivity and selectivity of molecules, which is crucial for planning synthetic routes. nih.gov DFT can be used to calculate various molecular properties that correlate with reactivity, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. researchgate.net These descriptors help in identifying the most reactive sites in a molecule for electrophilic and nucleophilic attack. nih.gov
For this compound, the presence of multiple reactive sites—the carbonyl group, the α-hydrogens, and the conjugated triple bonds—makes predicting the outcome of a reaction challenging. Computational analysis could provide valuable insights. For example, the calculated partial charges on the atoms can indicate the most likely sites for nucleophilic or electrophilic attack. The energies of the HOMO and LUMO can suggest the molecule's susceptibility to oxidation or reduction.
Machine learning models trained on large datasets of chemical reactions are also emerging as powerful tools for predicting reaction outcomes and selectivity with high accuracy. chemrxiv.org
Hypothetical Reactivity Indices for this compound Calculated using DFT:
| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack | Predicted Reactivity |
| Carbonyl Carbon | 0.25 | 0.05 | High for nucleophilic attack |
| Carbonyl Oxygen | 0.08 | 0.32 | High for electrophilic attack |
| β-Carbon | 0.18 | 0.10 | Moderate for nucleophilic attack |
| Terminal Acetylenic Carbon | 0.12 | 0.15 | Susceptible to both nucleophilic and electrophilic attack |
Note: The values in this table are hypothetical and for illustrative purposes. The Fukui function indicates the change in electron density at a particular point when the number of electrons in the molecule changes.
By predicting the most reactive sites, computational methods can help chemists design more efficient and selective synthetic pathways for the modification of this compound.
Conformational Analysis and Energy Landscape Studies
The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. nih.govresearchgate.net Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational space of a molecule and to construct its potential energy landscape. mdpi.comresearchgate.net
For a flexible molecule like this compound, which has a long carbon chain, multiple conformations are possible due to rotation around single bonds. A systematic conformational search can be performed to identify all low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformations of this compound is important for rationalizing its interactions with biological targets, as the binding affinity can be highly dependent on the ligand's conformation.
Hypothetical Relative Energies of this compound Conformers:
| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.2 |
| 2 | 60° (gauche) | 0.85 | 12.4 |
| 3 | -60° (gauche) | 0.85 | 12.4 |
Note: This data is hypothetical and for a simplified representation of a key dihedral angle in a molecule with a similar backbone to this compound. A full conformational analysis would involve multiple dihedral angles.
The energy landscape provides a comprehensive picture of the relationship between the structure and energy of a molecule, revealing the barriers to conformational change and the most stable states. mdpi.com
Future Directions and Emerging Research Avenues for Capillone
Exploration of Novel Synthetic Methodologies
The complex structure of polyacetylenes like Capillone presents a challenge for traditional chemical synthesis. Future research will likely focus on developing more efficient and versatile synthetic routes. Drawing inspiration from recent advances in organic synthesis, novel methodologies could be explored to construct the this compound backbone and its derivatives.
Modern synthetic strategies that could be adapted for this compound and its analogues include:
Domino Reactions: These multi-reaction sequences occur in a single pot, offering a streamlined and environmentally friendly approach to complex molecule synthesis by minimizing intermediate purification steps.
Catalytic Ring-Opening of Strained Rings: The use of strained ring systems, such as cyclopropanes, can provide reactive intermediates for the construction of intricate molecular architectures. nih.gov
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can facilitate a wide range of chemical transformations, potentially enabling new bond formations in the synthesis of this compound-like structures.
The development of such novel synthetic methods would not only make this compound more accessible for further study but also open the door to creating a library of structurally diverse derivatives. mdpi.comnih.gov This would be invaluable for structure-activity relationship (SAR) studies to identify analogues with improved potency and selectivity.
Discovery of Undiscovered Biological Activities in Diverse Model Systems
Initial studies on polyacetylenes from Artemisia species have revealed a spectrum of biological activities, including antifungal, cytotoxic, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net A related aromatic acetylene (B1199291), capillin (B1212586), has been shown to induce apoptosis in tumor cells through the mitochondrial pathway. nih.gov This suggests that this compound may possess similar, yet undiscovered, therapeutic potential.
Future research should systematically screen this compound and its synthetic derivatives against a broad range of biological targets and in various disease models. This could uncover novel applications in areas such as:
Oncology: Expanding on the cytotoxic findings for related compounds, this compound could be tested against a panel of cancer cell lines and in animal models of different cancers.
Infectious Diseases: Given the known antimicrobial properties of other polyacetylenes, this compound should be investigated for its efficacy against a wider array of bacteria, fungi, and viruses.
Neurodegenerative Diseases: The anti-inflammatory properties of compounds from Artemisia capillaris suggest a potential role for this compound in mitigating the neuroinflammation associated with diseases like Alzheimer's and Parkinson's. cam.ac.uk
Metabolic Disorders: Extracts from Artemisia capillaris have shown effects on lipid metabolism, indicating that this compound could be explored for its potential in managing conditions like metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov
Utilizing a diverse range of model organisms, from cell cultures to animal models, will be crucial in uncovering the full spectrum of this compound's biological activities. nih.gov
Advanced Mechanistic Elucidation using Omics Technologies
Understanding how this compound exerts its biological effects at a molecular level is a critical next step. The precise mechanism of action for this compound is currently not well understood. caplytahcp.comnih.govyoutube.comnih.gov Modern "omics" technologies offer powerful tools to unravel these complex biological processes.
Future mechanistic studies on this compound could employ:
Transcriptomics: Analyzing changes in gene expression in cells treated with this compound can reveal the signaling pathways and cellular processes it modulates.
Proteomics: Identifying changes in the protein landscape of cells can provide insights into the direct and indirect protein targets of this compound.
Metabolomics: Studying the metabolic profile of cells or organisms exposed to this compound can elucidate its effects on cellular metabolism. researchgate.net Metabolomic analyses of Artemisia capillaris extracts have already been used to investigate their hepatoprotective effects. nih.govnih.gov
By integrating data from these different omics platforms, researchers can construct a comprehensive picture of this compound's mechanism of action, identify its molecular targets, and discover potential biomarkers for its activity. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can accelerate this compound research in several ways.
In Silico Screening and Target Prediction: AI algorithms can be used to screen large virtual libraries of this compound derivatives against predicted biological targets, helping to prioritize the synthesis of the most promising compounds. nih.govnih.gov Molecular docking and dynamics simulations can predict the binding affinity and stability of this compound and its analogues with specific proteins. figshare.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on experimental data to establish relationships between the chemical structure of this compound derivatives and their biological activity. These QSAR models can then be used to design new analogues with enhanced properties. nih.gov
Drug-likeness and Toxicity Prediction: Computational tools can predict the pharmacokinetic and toxicological properties of this compound derivatives, aiding in the selection of candidates with favorable profiles for further development. figshare.com
By integrating these in silico approaches, researchers can make more informed decisions, reduce the number of necessary experiments, and ultimately accelerate the process of translating basic research on this compound into potential therapeutic applications. mdpi.com
This compound as a Research Probe in Chemical Biology
Beyond its potential as a therapeutic agent, this compound could also be developed into a valuable research tool. A chemical probe is a small molecule that can be used to selectively study a specific biological target or process in its native environment. nih.govnih.gov
Given its biological activities, this compound could serve as a starting point for the design of chemical probes to investigate specific cellular pathways. This would involve:
Synthesis of Functionalized Derivatives: this compound could be chemically modified to incorporate tags, such as fluorescent dyes or affinity labels, without losing its biological activity. mdpi.comuci.edu
Target Identification and Validation: These tagged probes could then be used in techniques like affinity chromatography or fluorescence microscopy to identify the specific proteins that this compound interacts with inside a cell.
Pathway Elucidation: Once the targets are known, the this compound-based probes can be used to study the function of these proteins and their role in cellular signaling pathways in real-time.
Developing this compound into a chemical probe would provide a powerful tool for the broader scientific community to explore fundamental biological questions, potentially leading to new discoveries beyond the immediate pharmacology of the compound itself.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
